Enhanced Lipophilicity of 2-[2-(Benzyloxy)phenyl]furan (LogP 3.8) Compared to 2-Phenylfuran (LogP 2.6)
2-[2-(Benzyloxy)phenyl]furan demonstrates substantially higher lipophilicity than its unsubstituted parent, 2-phenylfuran. The estimated LogP (octanol-water partition coefficient) for 2-[2-(Benzyloxy)phenyl]furan is 3.8, reflecting the significant contribution of the benzyloxy substituent to overall hydrophobicity . In contrast, the XLogP3 for 2-phenylfuran is computed to be 2.6 [1]. This difference of 1.2 log units corresponds to an approximately 16-fold higher partition coefficient, indicating a far greater affinity for lipid environments and a profound impact on membrane permeability and in vivo distribution.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.8 (estimated) |
| Comparator Or Baseline | 2-Phenylfuran: XLogP3 = 2.6 |
| Quantified Difference | Δ = +1.2 log units (approximately 16-fold higher partition coefficient) |
| Conditions | Octanol-water partition coefficient (estimated for target, computed XLogP3 for comparator) |
Why This Matters
This quantifiable difference in lipophilicity is critical for scientists selecting compounds for cell-based assays or in vivo studies, as it directly predicts superior membrane penetration and altered pharmacokinetic profiles.
- [1] PubChem. 2-Phenylfuran. Computed Properties: XLogP3 2.6. View Source
